(2-oxo-1H-pyridin-3-yl) propanoate
Overview
Description
(2-oxo-1H-pyridin-3-yl) propanoate: is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a pyridine ring substituted with an oxo group at the 2-position and a propanoate group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-1H-pyridin-3-yl) propanoate can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-1H-pyridine-3-carboxylic acid with an appropriate alcohol, such as ethanol, in the presence of a dehydrating agent like thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: (2-oxo-1H-pyridin-3-yl) propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (2-oxo-1H-pyridin-3-yl) propanoate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and receptor modulators. They are investigated for their role in treating various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals. It is also used as a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (2-oxo-1H-pyridin-3-yl) propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
(2-oxo-1H-pyridin-3-yl) acetate: Similar structure but with an acetate group instead of a propanoate group.
(2-oxo-1H-pyridin-3-yl) butanoate: Similar structure but with a butanoate group instead of a propanoate group.
(2-oxo-1H-pyridin-3-yl) methanoate: Similar structure but with a methanoate group instead of a propanoate group.
Uniqueness: (2-oxo-1H-pyridin-3-yl) propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoate group influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-oxo-1H-pyridin-3-yl) propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-7(10)12-6-4-3-5-9-8(6)11/h3-5H,2H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKIWOLJDMSVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313311 | |
Record name | NSC268720 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71847-91-1 | |
Record name | NSC268720 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC268720 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-OXO-1H-PYRIDIN-3-YL) PROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX7SDS56K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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